molecular formula C22H22N4O3 B12137693 Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate

Cat. No.: B12137693
M. Wt: 390.4 g/mol
InChI Key: UMFSNQSHSAQUGA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a complex organic compound that features a quinoline and pyridine moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(2-pyridyl)quinoline with piperazine in the presence of a suitable esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and pyridine moieties are known to interact with nucleic acids and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .

Biological Activity

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a synthetic compound noted for its complex structure, which integrates a piperazine moiety, a quinoline derivative, and a pyridine ring. Its molecular formula contributes to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements that enhance its pharmacological potential. The molecular weight is approximately 378.44 g/mol, and its structure can be characterized as follows:

FeatureDescription
Piperazine Ring Facilitates interactions with various biological targets
Quinoline Moiety Known for antitumor activity
Pyridine Ring Contributes to overall stability and reactivity

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and may induce apoptosis. A study highlighted that derivatives of piperazine often act as inhibitors of enzymes involved in cancer progression, suggesting that this compound may also function through similar mechanisms.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential interactions with microbial enzymes, leading to inhibition of growth. Similar quinoline-based compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess comparable activity.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies have focused on:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and microbial metabolism.
  • Cellular Pathways : Inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

  • Antitumor Activity Study : In vitro assays demonstrated that derivatives with similar piperazine structures significantly inhibited the growth of human cancer cell lines. The IC50 values indicated a strong correlation between structural modifications and increased potency against specific cancer types.
  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested a broad-spectrum antimicrobial effect, particularly against resistant strains.
  • Structure-Activity Relationship (SAR) : An analysis of SAR revealed that modifications to the piperazine ring could enhance both antitumor and antimicrobial activities. Specific substitutions were found to improve binding affinity to target proteins, leading to enhanced biological effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine core.
  • Quinoline Attachment : Subsequent reactions introduce the quinoline moiety through carbonylation methods.
  • Final Esterification : The ethyl ester group is formed through esterification reactions under acidic or basic conditions.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H22N4O3/c1-2-29-22(28)26-13-11-25(12-14-26)21(27)17-15-20(19-9-5-6-10-23-19)24-18-8-4-3-7-16(17)18/h3-10,15H,2,11-14H2,1H3

InChI Key

UMFSNQSHSAQUGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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